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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2636837

An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine: Synthesis, Properties,
and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)pyridin-3-
amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry
and drug development. This document details the compound's chemical structure, a robust
synthetic pathway, its physicochemical and spectroscopic properties, and its potential
applications as a versatile scaffold. The guide is structured to provide both foundational
knowledge and practical, field-proven insights for scientists engaged in synthetic chemistry and
drug discovery.

Introduction and Strategic Importance

2-(1H-pyrazol-1-yl)pyridin-3-amine is a bifunctional heterocyclic molecule that incorporates
two key pharmacophores: the pyrazole ring and the 3-aminopyridine moiety. The pyrazole
nucleus is a privileged scaffold found in numerous FDA-approved drugs, valued for its
metabolic stability and ability to participate in hydrogen bonding.[1] Aminopyrazole derivatives,
in particular, are recognized as versatile frameworks in drug discovery, with applications as
kinase inhibitors, anticancer, and anti-inflammatory agents.[2][3] The aminopyridine component
IS also critical, serving as a versatile synthetic handle and a key interaction domain in many
biologically active compounds.
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The strategic combination of these two rings in 2-(1H-pyrazol-1-yl)pyridin-3-amine creates a
unique scaffold with a defined three-dimensional geometry, making it an attractive starting point
for the development of targeted therapeutics. This guide elucidates the core chemical principles
and methodologies required to synthesize, characterize, and utilize this valuable compound.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its structure
and identifiers.

Chemical Structure

The molecule consists of a 1H-pyrazole ring linked at its N1 position to the C2 position of a
pyridine ring, which is substituted with an amino group at the C3 position.

Figure 1: Chemical structure of 2-(1H-pyrazol-1-yl)pyridin-3-amine.

Key Identifier Information

Proper identification is critical for regulatory compliance, procurement, and literature searches.
The key identifiers for this compound are summarized below.

Identifier Value Source
CAS Number 172784-50-8 [4][5]
Molecular Formula CsHsNa [6]
Molecular Weight 160.18 g/mol [4][6]

2-(1H-pyrazol-1-yl)pyridin-3-
IUPAC Name (_ by yhpy N/A
amine

Synthesis and Characterization

While specific literature detailing the complete experimental synthesis and characterization of
this exact molecule is sparse, a reliable synthetic route can be designed based on well-
established principles of heterocyclic chemistry. The proposed pathway involves a two-step
sequence starting from commercially available 2-chloro-3-nitropyridine.
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Proposed Synthetic Pathway

The synthesis proceeds via two logical steps:

» Nucleophilic Aromatic Substitution (SnAr): The chlorine atom at the C2 position of 2-chloro-3-
nitropyridine is highly activated towards nucleophilic displacement by the electron-
withdrawing nitro group at the C3 position. Reaction with 1H-pyrazole, a nitrogen
nucleophile, yields the intermediate, 2-(1H-pyrazol-1-yl)-3-nitropyridine.

» Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary
amine using standard reducing agents to yield the final product. Common methods include
reduction with tin(ll) chloride (SnClz2) or catalytic hydrogenation.[7][8]

2-Chloro-3-nitropyridi SeAr - ™ Reduction
-Chloro-3-nitropyridine ‘
(€.9.. K2COs, DMF, Hea) :C—(lH-PyrazoI-l-yl)-3-nitropyridine (€.g., SnClz:2Hz0, EtOH, HCl) > C—(1H-Pyrazol-1—yl)pyridin-3-amina

+ 1H-Pyrazole J j

Click to download full resolution via product page

Figure 2: Proposed two-step synthesis of the target compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for confirming the
progression of the reaction.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine (Intermediate)

o Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-chloro-3-nitropyridine (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous
potassium carbonate (K2COs, 2.0 eq).

e Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a
solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

e Reaction: Heat the mixture to 80-100 °C and stir vigorously.
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o Causality: The elevated temperature is necessary to overcome the activation energy for
the SnAr reaction. K2COs acts as a base to deprotonate the pyrazole, increasing its
nucleophilicity.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a
hexane/ethyl acetate solvent system. The consumption of the starting material and the
appearance of a new, typically more polar, product spot indicates reaction progression.

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room
temperature. Pour the reaction mixture into ice-water, which will precipitate the product.

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to
remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified
by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine (Final Product)

Reagent Preparation: In a round-bottom flask, suspend the crude 2-(1H-pyrazol-1-yl)-3-
nitropyridine (1.0 eq) in ethanol.

Reduction: Add tin(ll) chloride dihydrate (SnCl2:2H20, 4-5 eq) to the suspension.[8] Carefully
add concentrated hydrochloric acid (HCI) dropwise while stirring. The reaction is exothermic.

Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.

o Causality: SnCl: in acidic media is a classic and effective reagent for the reduction of
aromatic nitro groups to primary amines.

Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot
and the appearance of a new, often UV-active and more polar amine spot, confirms the
reduction.

Work-up: After completion, cool the reaction to room temperature and carefully neutralize the
excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3)
until the pH is ~8-9.
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o Trustworthiness: The neutralization step is critical. It deprotonates the amine product,
making it soluble in organic solvents, and precipitates tin salts, which can then be

removed.

o Extraction & Isolation: Extract the aqueous mixture multiple times with ethyl acetate or
dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude amine by column chromatography on silica gel to obtain the

final product.

Physicochemical and Spectroscopic Properties

Characterization is essential for confirming the identity and purity of the synthesized
compound. While extensive experimental data is not publicly available, the expected properties
can be reliably predicted.

Physicochemical Data

Property Predicted/Known Value Notes
White to light yellow or tan ) ) )
Appearance id Typical for aromatic amines.
soli

Expected to be a solid at room

Melting Point Not reported
temperature.

Soluble in methanol, DMSO,

- . i Based on the polarity of the
Solubility chloroform; sparingly soluble in

functional groups.
water.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic signatures for 2-(1H-pyrazol-1-
yl)pyridin-3-amine. These predictions are based on the analysis of structurally similar
compounds and fundamental spectroscopic principles.[9][10]
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Technique Expected Signature

0 8.1-8.3 ppm (d, 1H): Pyridine H6 proton. d 7.8-
8.0 ppm (d, 1H): Pyrazole H5' proton.  7.2-7.4
ppm (dd, 1H): Pyridine H4 proton.  7.0-7.2 ppm

1H NMR o
(dd, 1H): Pyridine H5 proton. & 6.4-6.6 ppm (t,
1H): Pyrazole H4' proton. d 4.5-5.5 ppm (br s,
2H): -NHz protons (exchangeable with D20).
0 145-155 ppm: C2, C6 (Pyridine) & C3', C5'
Pyrazole). & 135-145 ppm: C3 (Pyridine,

15C NMR (Py ) pp (Py

amine-bearing). 6 120-130 ppm: C4, C5
(Pyridine). 6 105-115 ppm: C4' (Pyrazole).

3450-3300 cm~t: Two sharp bands, asymmetric
& symmetric N-H stretch of primary amine.
3150-3100 cm~1: Aromatic C-H stretch. 1620-
IR (cm™1) 1580 cm~1: N-H bending (scissoring) vibration.
1580-1450 cm~1; C=C and C=N ring stretching
vibrations. 1350-1250 cm~*: Aromatic C-N

stretching vibration.

m/z 160 (M™*): Molecular ion peak. Key
Mass Spec (El) Fragments: m/z 133 (loss of HCN), m/z 105

(further fragmentation).

Chemical Reactivity and Derivatization Potential

The primary amine at the C3 position is the most reactive site for derivatization, making this
molecule an excellent scaffold for building chemical libraries.

Key Reactions

o Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl
chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a
common strategy to probe binding pockets in drug targets.

» Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though
controlling the degree of alkylation can be challenging. Reductive amination with aldehydes
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or ketones provides a more controlled method for synthesizing secondary amines.

o Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a
versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens)
via Sandmeyer-type reactions.

G—(lH-pyrazol-1-y|)pyridin-3-amine

R-COCI, Base / R-SO2Cl, Base R-CHO, NaBH(OACc)3

(o) () ( )

Click to download full resolution via product page

NaNOz, HCl, 0°C

Figure 3: Key derivatization reactions of the primary amine group.

Applications in Medicinal Chemistry and Drug
Discovery

The 2-(pyrazol-1-yl)pyridine scaffold is a proven pharmacophore. A series of derivatives were
reported as potent inhibitors of ALK5 (TGF[3 receptor | kinase), with potential applications in
preventing dermal scarring.[11] The addition of the 3-amino group enhances the molecule's
utility by providing a vector for modification, allowing chemists to systematically explore the
structure-activity relationship (SAR) of the scaffold against various biological targets.

Given the known activities of related compounds, 2-(1H-pyrazol-1-yl)pyridin-3-amine and its
derivatives are prime candidates for screening and development in several therapeutic areas:

¢ Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.

 Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such
as p38 MAP kinase.[3]

o Neurodegenerative Disorders: Certain kinase inhibitors have shown potential in treating
diseases like Alzheimer's and Parkinson's.
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« Infectious Diseases: The pyrazole core is present in compounds with antibacterial and
antiviral properties.[2]

Conclusion

2-(1H-pyrazol-1-yl)pyridin-3-amine is a high-value chemical scaffold that merges the
favorable properties of both pyrazole and aminopyridine rings. This guide has outlined a robust
and logical synthetic pathway, provided a detailed profile of its expected chemical and
spectroscopic properties, and highlighted its significant potential for derivatization. For
researchers and drug development professionals, this compound represents a versatile and
promising starting point for the design and synthesis of novel, targeted therapeutics. Its
strategic importance is underscored by the proven success of related structures in a multitude
of medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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